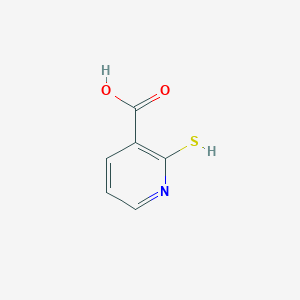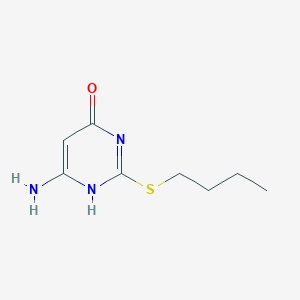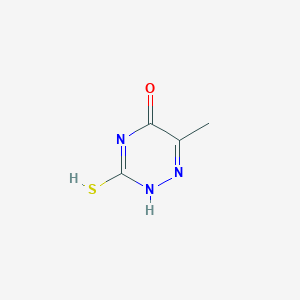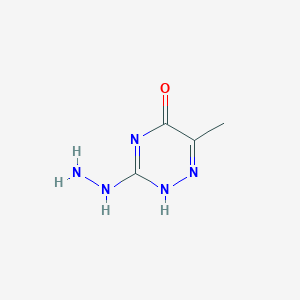
N'-(propan-2-ylideneamino)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(propan-2-ylideneamino)carbamimidothioic acid is a chemical compound with the molecular formula C5H10N4S This compound is known for its unique structure, which includes an isopropylideneamino group attached to a carbamimidothioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(propan-2-ylideneamino)carbamimidothioic acid typically involves the reaction of isopropylideneamine with thiourea under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(propan-2-ylideneamino)carbamimidothioic acid can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce the risk of side reactions. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(propan-2-ylideneamino)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylideneamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, alkoxylated derivatives
Applications De Recherche Scientifique
N’-(propan-2-ylideneamino)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-(propan-2-ylideneamino)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or antiviral effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.
Comparaison Avec Des Composés Similaires
N’-(propan-2-ylideneamino)carbamimidothioic acid can be compared with other similar compounds, such as:
N-acetyl-N’-(propan-2-ylideneamino)carbamimidothioic acid methyl ester: This compound has a similar structure but includes an acetyl group and a methyl ester moiety, which can influence its reactivity and biological activity.
N’-(propan-2-ylideneamino)carbamimidothioic acid (phenylmethyl) ester:
Propriétés
IUPAC Name |
N'-(propan-2-ylideneamino)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-3(2)6-7-4(5)8/h1-2H3,(H3,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUDPIIGGVBZEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NN=C(N)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B7727541.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B7727564.png)



![6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol](/img/structure/B7727592.png)
![2-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727597.png)
![4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727598.png)


![2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B7727620.png)


